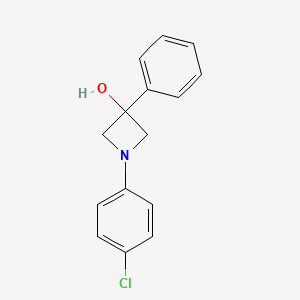
1-(4-Chlorophenyl)-3-phenylazetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Clorofenil)-3-fenilazetidin-3-ol es un compuesto químico que pertenece a la clase de las azetidinas. Las azetidinas son heterociclos de cuatro miembros que contienen nitrógeno. Este compuesto se caracteriza por la presencia de un grupo clorofenilo y un grupo fenilo unidos al anillo de azetidina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(4-Clorofenil)-3-fenilazetidin-3-ol típicamente implica la ciclización de precursores apropiados. Un método común involucra la reacción de 1-(4-clorofenil)pirazolidin-3-ona con tricloruro férrico en un solvente ácido.Después de que la reacción se completa, el solvente se elimina y el producto se aísla ajustando el pH con una solución de hidróxido de sodio .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría la optimización de los métodos a escala de laboratorio para garantizar rendimientos y pureza más altos. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(4-Clorofenil)-3-fenilazetidin-3-ol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes alcoholes o aminas.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica para introducir diferentes sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas o ácidas para facilitar las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir varios alcoholes o aminas.
Aplicaciones Científicas De Investigación
1-(4-Clorofenil)-3-fenilazetidin-3-ol tiene varias aplicaciones de investigación científica:
Química Medicinal: Se utiliza como bloque de construcción en la síntesis de compuestos farmacéuticos con potenciales efectos terapéuticos.
Síntesis Orgánica: El compuesto sirve como intermedio en la síntesis de moléculas más complejas.
Estudios Biológicos: Se utiliza en estudios para comprender su actividad biológica y su potencial como candidato a fármaco.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Clorofenil)-3-fenilazetidin-3-ol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y la estructura del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
1-(4-Bromofenil)-3-fenilazetidin-3-ol: Estructura similar pero con un átomo de bromo en lugar de cloro.
1-(4-Metilfenil)-3-fenilazetidin-3-ol: Estructura similar pero con un grupo metilo en lugar de cloro.
Unicidad
1-(4-Clorofenil)-3-fenilazetidin-3-ol es único debido a la presencia del grupo clorofenilo, que puede influir en su reactividad y actividad biológica. El átomo de cloro puede participar en varias interacciones, haciendo que el compuesto sea potencialmente más versátil en diferentes aplicaciones.
Propiedades
Número CAS |
62082-49-9 |
|---|---|
Fórmula molecular |
C15H14ClNO |
Peso molecular |
259.73 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-phenylazetidin-3-ol |
InChI |
InChI=1S/C15H14ClNO/c16-13-6-8-14(9-7-13)17-10-15(18,11-17)12-4-2-1-3-5-12/h1-9,18H,10-11H2 |
Clave InChI |
YIVGQNZFPCYANC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)
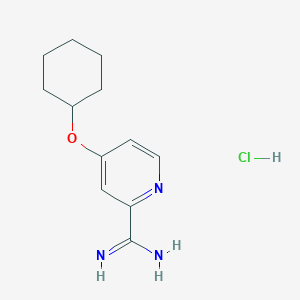
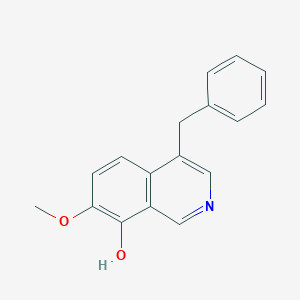
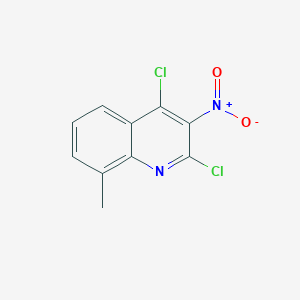

![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)
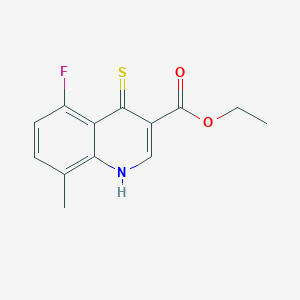
![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)
